molecular formula C10H16BrNO2 B6210049 tert-butyl 3-bromo-1,2,3,6-tetrahydropyridine-1-carboxylate CAS No. 1823957-69-2

tert-butyl 3-bromo-1,2,3,6-tetrahydropyridine-1-carboxylate

Cat. No.: B6210049
CAS No.: 1823957-69-2
M. Wt: 262.1
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Description

tert-Butyl 3-bromo-1,2,3,6-tetrahydropyridine-1-carboxylate: is an organic compound that belongs to the class of tetrahydropyridines It is characterized by the presence of a bromine atom at the third position and a tert-butyl ester group at the first position of the tetrahydropyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-bromo-1,2,3,6-tetrahydropyridine-1-carboxylate typically involves the bromination of a suitable tetrahydropyridine precursor followed by esterification. One common method involves the bromination of 1,2,3,6-tetrahydropyridine using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The resulting 3-bromo-1,2,3,6-tetrahydropyridine is then reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to form the desired ester .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which is crucial for maintaining reaction conditions and yields. The use of automated systems for reagent addition and product isolation helps in achieving high purity and consistency in the final product .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-bromo-1,2,3,6-tetrahydropyridine-1-carboxylate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Reduction Reactions: The compound can be reduced to form the corresponding tetrahydropyridine derivative using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: Oxidation of the tetrahydropyridine ring can lead to the formation of pyridine derivatives using oxidizing agents such as potassium permanganate (KMnO4).

Common Reagents and Conditions:

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., dimethylformamide, ethanol), and bases (e.g., sodium hydride).

    Reduction: Reducing agents (e.g., LiAlH4), solvents (e.g., ether, tetrahydrofuran).

    Oxidation: Oxidizing agents (e.g., KMnO4), solvents (e.g., water, acetone).

Major Products:

    Substitution: Various substituted tetrahydropyridine derivatives.

    Reduction: Tetrahydropyridine derivatives.

    Oxidation: Pyridine derivatives.

Scientific Research Applications

Chemistry: tert-Butyl 3-bromo-1,2,3,6-tetrahydropyridine-1-carboxylate is used as an intermediate in the synthesis of complex organic molecules. It serves as a building block for the construction of heterocyclic compounds and natural product analogs.

Biology: In biological research, this compound is used to study the structure-activity relationships of tetrahydropyridine derivatives. It is also employed in the development of enzyme inhibitors and receptor modulators.

Medicine: The compound has potential applications in medicinal chemistry for the development of drugs targeting neurological disorders, cancer, and infectious diseases. Its derivatives have been investigated for their pharmacological properties, including anti-inflammatory, analgesic, and antimicrobial activities.

Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and polymers. It is also utilized in the synthesis of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of tert-butyl 3-bromo-1,2,3,6-tetrahydropyridine-1-carboxylate is primarily related to its ability to interact with biological targets such as enzymes and receptors. The bromine atom and the ester group play crucial roles in binding to the active sites of enzymes or receptors, thereby modulating their activity. The compound can act as an inhibitor or activator, depending on the specific target and the nature of the interaction. The molecular pathways involved in its action include inhibition of enzyme activity, modulation of receptor signaling, and alteration of cellular processes .

Comparison with Similar Compounds

  • tert-Butyl 4-bromo-1,2,3,6-tetrahydropyridine-1-carboxylate
  • tert-Butyl 3-bromo-2,5-dihydro-1H-pyrrole-1-carboxylate
  • tert-Butyl 4-(azetidin-3-yl)piperidine-1-carboxylate

Comparison: tert-Butyl 3-bromo-1,2,3,6-tetrahydropyridine-1-carboxylate is unique due to the specific positioning of the bromine atom and the tert-butyl ester group, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it exhibits different substitution patterns and electronic properties, making it a valuable intermediate in organic synthesis and drug development .

Properties

CAS No.

1823957-69-2

Molecular Formula

C10H16BrNO2

Molecular Weight

262.1

Purity

95

Origin of Product

United States

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